(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
CAS No.: 1208079-20-2
Cat. No.: VC2876978
Molecular Formula: C9H16F3NO3
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208079-20-2 |
|---|---|
| Molecular Formula | C9H16F3NO3 |
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | tert-butyl N-[1-(trifluoromethoxy)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C9H16F3NO3/c1-6(5-15-9(10,11)12)13-7(14)16-8(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
| Standard InChI Key | DEPPUDRHUVAZQW-UHFFFAOYSA-N |
| SMILES | CC(COC(F)(F)F)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(COC(F)(F)F)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Properties
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is an organofluorine compound with significant research applications. This section examines its fundamental properties and structural characteristics.
Basic Identification
The compound is identified through several standard chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1208079-20-2 |
| Molecular Formula | C9H16F3NO3 |
| Molecular Weight | 243.22 g/mol |
| Structural Features | Trifluoromethoxy group, tert-butoxycarbonyl protecting group |
| Research Designation | For research use only, not for human or veterinary use |
The compound's structure integrates fluorine chemistry with amine protection strategies, making it valuable for specialized synthetic applications.
Structural Characteristics
The molecule's architecture features several key functional groups that contribute to its chemical behavior:
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A trifluoromethoxy group (-OCF3) that provides distinctive electronic properties
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
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A methyl-substituted carbon adjacent to the nitrogen, creating a stereocenter
These structural elements give the compound its unique reactivity profile and synthetic utility. The trifluoromethoxy group, in particular, imparts significant electronic effects that influence the compound's behavior in chemical reactions and potential biological interactions.
Synthesis Methods
The preparation of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester involves specialized techniques in organofluorine chemistry. This section explores various synthetic approaches that can be employed.
General Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions where a trifluoromethoxy group is introduced into a suitable precursor molecule. The process generally employs:
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Strong bases to facilitate nucleophilic substitution
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Aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
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Controlled reaction conditions to ensure selectivity
Industrial Production Methods
For larger-scale production, the synthesis may utilize specialized fluorination processes involving:
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Fluorinating agents such as antimony trifluoride
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Hydrogen fluoride as a fluorine source
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Specialized reactors designed to handle fluorination chemistry safely
Protection Chemistry
The tert-butoxycarbonyl (Boc) group incorporation typically employs di-tert-butyl dicarbonate (Boc anhydride) under basic or catalytic conditions. Based on analogous syntheses of similar compounds, a typical procedure might involve:
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Reaction of an appropriate amine with di-tert-butyl dicarbonate
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Use of solvents such as toluene, often in combination with water
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pH control around neutral conditions (pH 7)
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Moderate reaction temperatures (approximately 25°C)
For example, related Boc protection reactions often involve adding di-tert-butyl-dicarbonate in portions at controlled temperatures (around 25°C) with reaction times of 2-4 hours .
Chemical Reactivity
Reaction Patterns
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester can participate in various chemical transformations due to its functional groups:
Oxidation Reactions
The compound can undergo oxidation reactions that may target different carbon centers depending on the oxidizing agents and conditions employed. These reactions can lead to functionalized derivatives with modified oxidation states.
Reduction Processes
Reduction reactions may affect various functional groups within the molecule, particularly the carbamate moiety. These transformations could potentially generate modified structures with altered reactivity profiles.
Substitution Chemistry
The compound can engage in substitution reactions, particularly at electrophilic sites influenced by the electron-withdrawing trifluoromethoxy group. These reactions expand the compound's synthetic utility in creating diverse chemical libraries.
Deprotection Chemistry
As a Boc-protected amine, a key transformation involves deprotection to reveal the free amine functionality. Typical deprotection conditions include:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Exposure to hydrogen chloride in organic solvents
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Other acidic conditions that selectively cleave the tert-butoxycarbonyl group
The deprotection chemistry makes this compound valuable as an intermediate in multistep synthetic sequences where nitrogen protection and deprotection are required.
Products of Reactions
The products obtained from reactions with (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester depend on specific reaction conditions:
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Oxidation may yield trifluoromethoxy-containing ketones or aldehydes
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Substitution reactions can generate diverse functionalized derivatives
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Deprotection yields the corresponding amine, valuable for further synthetic transformations
Applications in Research and Development
Pharmaceutical Research Applications
The unique structure and properties of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester create significant value in pharmaceutical research contexts:
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As a building block for the synthesis of complex drug candidates
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In structure-activity relationship studies, where the trifluoromethoxy group can modulate binding properties
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As an intermediate in the synthesis of fluorinated pharmaceuticals
The trifluoromethoxy group has become increasingly important in medicinal chemistry due to its ability to enhance metabolic stability, membrane permeability, and binding selectivity in drug candidates.
Synthetic Applications
In organic synthesis, this compound serves several important functions:
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As a protected amine building block in multistep syntheses
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For introducing trifluoromethoxy functionality into complex molecules
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As a stereochemically defined intermediate in asymmetric synthesis
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As a model compound for studying the electronic effects of trifluoromethoxy groups
Research Tool in Chemical Biology
In chemical biology research, compounds containing the trifluoromethoxy group often serve as:
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Probes for studying protein-ligand interactions
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Metabolically stable analogs of methoxy-containing compounds
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Tools for investigating the effects of fluorine substitution on biological activity
Biological Activity and Interactions
Molecular Interactions
The biological activity of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester derives from its structural features that influence interactions with biological targets:
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The trifluoromethoxy group affects electronic properties, which can modify binding affinities to proteins and enzymes
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The compound may interact with specific molecular targets through hydrogen bonding, dipole interactions, and hydrophobic effects
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These interactions potentially modulate various biochemical pathways
Structure-Activity Relationships
The trifluoromethoxy group significantly impacts structure-activity relationships in several ways:
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Increased lipophilicity compared to methoxy groups
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Enhanced metabolic stability against oxidative enzymes
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Modified hydrogen bonding patterns
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Altered molecular conformations due to electronic effects
These properties make trifluoromethoxy-containing compounds valuable in medicinal chemistry optimization programs where pharmacokinetic properties need improvement.
Analytical Characterization
Chromatographic Analysis
Analytical methods for this compound likely include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation
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